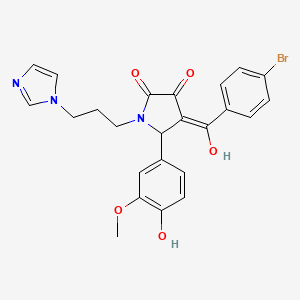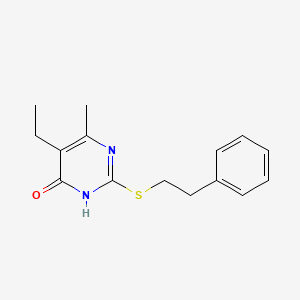![molecular formula C12H11ClN2O B3004287 8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1338673-57-6](/img/structure/B3004287.png)
8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one" is a heterocyclic chemical that belongs to the naphthyridine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related naphthyridine derivatives, which can provide insights into the chemical behavior and synthesis of similar compounds.
Synthesis Analysis
The synthesis of naphthyridine derivatives can be complex, involving multiple steps and reagents. Paper describes a base-free one-pot synthesis of 1,2-dihydrobenzo[b][1,8]naphthyridines, which are closely related to the compound of interest. The process involves the reaction of BH acetates of 2-chloro-3-formylquinolines with activated alkenes and subsequent acetylation with different amines. This method is noted for its efficiency, short reaction times, and good to excellent yields. Additionally, the paper mentions the synthesis of an acridine derivative using a BH acetate with a carbon nucleophile, which could be relevant for the synthesis of the compound due to the structural similarities.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by a fused ring system that includes a naphthalene moiety linked to a pyridine ring. While the exact molecular structure of "this compound" is not detailed in the provided papers, the general structure of naphthyridines suggests that it would have a similar fused bicyclic system with specific functional groups attached at various positions. The presence of a chloro substituent and a tetrahydro moiety indicates that the compound would have distinct electronic and steric properties compared to its fully aromatic counterparts.
Chemical Reactions Analysis
The chemical reactions involving naphthyridine derivatives can be quite diverse. Paper outlines a three-component synthesis involving barbituric acid, 2-chloro-3-formylquinoline, and ammonia under basic conditions to produce a dihydrobenzo[b]pyrimido[5,4-g][1,8]naphthyridine dione. This suggests that naphthyridine derivatives can participate in multi-component reactions, which could be applicable to the synthesis of "this compound" by modifying the starting materials and reaction conditions.
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Medicinal Potential
- Antimicrobial Properties : Derivatives of Naphthyridine, similar to 8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, have been synthesized and demonstrated significant antibacterial and antifungal activities (Bhambi, Salvi, Bapna, Pemawat, & Talesara, 2009).
- Catalysis in Organic Synthesis : The compound's derivatives are used in intramolecular Heck reactions, indicating its role in facilitating complex organic synthesis processes (Kumar Reddy, Ravi, Mahesh, & Leelavathi, 2018).
- MAO Inhibitors Research : Research on similar naphthyridine derivatives has uncovered their potential as Monoamine Oxidase (MAO) inhibitors, which are significant in the treatment of neurological disorders (Kulikova, Raesi, Levickaya, Purgatorio, La Spada, Catto, Altomare, & Voskressensky, 2023).
Chemical Reactions and Properties
- Nucleophilic Reactions : Studies have explored how derivatives of the compound react with various nucleophiles, leading to stable and significant chemical transformations (Ivanov, Tugusheva, Soloveva, & Granik, 2002).
- Heterocyclic Synthesis : The compound plays a role in the synthesis of complex heterocyclic systems, indicating its utility in developing new pharmaceuticals and chemical entities (Prakash & Rajendran, 2001).
- Crystal Structure Analysis : Detailed structural analysis of related compounds provides insights into their physical and chemical properties, aiding in the development of novel materials and drugs (Vennila, Prabha, Manoj, Prasad, & Velmurugan, 2010).
Pharmaceutical Research
- Cancer Research : Some derivatives have shown potential in cancer treatment, as seen in their effects on human melanoma cells, highlighting the compound's relevance in oncological research (Kong, Lv, Yan, Chang, & Wang, 2018).
特性
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKOGMIWHHOVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)
![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3004217.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)
![methyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3004226.png)